molecular formula C15H15ClN2O3S B10899171 N-{4-[(2-chloro-6-methylphenyl)sulfamoyl]phenyl}acetamide

N-{4-[(2-chloro-6-methylphenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B10899171
M. Wt: 338.8 g/mol
InChI Key: JMAPWTRVOWNTMB-UHFFFAOYSA-N
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Description

N-{4-[(2-chloro-6-methylphenyl)sulfamoyl]phenyl}acetamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfamoyl group attached to a phenyl ring, further connected to an acetamide group. The presence of the chloro and methyl substituents on the phenyl ring adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-chloro-6-methylphenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 2-chloro-6-methylbenzenesulfonamide with 4-aminophenylacetamide. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-chloro-6-methylphenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted by nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

N-{4-[(2-chloro-6-methylphenyl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiproliferative properties.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{4-[(2-chloro-6-methylphenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to the disruption of essential biochemical pathways. For instance, it may inhibit the biosynthesis of bacterial cell walls, thereby exhibiting antimicrobial activity. In cancer cells, it may interfere with cell division, leading to antiproliferative effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

N-{4-[(2-chloro-6-methylphenyl)sulfamoyl]phenyl}acetamide stands out due to its unique combination of chloro and methyl substituents on the phenyl ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H15ClN2O3S

Molecular Weight

338.8 g/mol

IUPAC Name

N-[4-[(2-chloro-6-methylphenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C15H15ClN2O3S/c1-10-4-3-5-14(16)15(10)18-22(20,21)13-8-6-12(7-9-13)17-11(2)19/h3-9,18H,1-2H3,(H,17,19)

InChI Key

JMAPWTRVOWNTMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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